
18-(2-Carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid
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Overview
Description
Chlorin e6 is a well-known photosensitizer used in photodynamic therapy and diagnosis. It is derived from chlorophyll and has a high photosensitizing ability, making it effective in generating singlet oxygen when exposed to light. This property is utilized in various medical and scientific applications, particularly in the treatment of certain types of cancers and bacterial infections .
Preparation Methods
Chlorin e6 can be synthesized through several methods. One common approach involves the extraction of chlorophyll a from natural sources such as chlorella or silkworm excrement. The chlorophyll a is then subjected to strong alkali hydrolysis and acidification to produce chlorin e6 . Another method involves a pilot-scale synthesis that uses a rapid, simple, and green synthetic method, significantly reducing the extraction/reaction time and volume of solvents compared to conventional protocols .
Chemical Reactions Analysis
Chlorin e6 undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to produce singlet oxygen when photoexcited, which can induce oxidative stress and apoptosis in targeted cells . Common reagents used in these reactions include molecular oxygen and light irradiation. The major products formed from these reactions are reactive oxygen species, which are highly cytotoxic and can damage cellular components .
Scientific Research Applications
Based on the search results, "18-(2-Carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid" is another name for Chlorin e6 . Chlorin e6 and its derivatives have been researched for photosensitization properties in chemotherapy for cancers .
Other names and identifiers for Chlorin e6:
- (17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid
- (2S-trans)-18-carboxy-20-(carboxymethyl)-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionic acid
- 3(S),7,12,17-Tetramethyl-13-ethyl-8-ethenyl-2,3-dihydro-18-carboxy-20-(carboxymethyl)-21H,23H-porphine-2(S)-propanoic acid
- Phytochlorin e6
- Molecular formula: C34H36N4O6
- IUPAC Name: (17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid
- InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44)/t17-,21-/m0/s1
- InChIKey: OYINILBBZAQBEV-UWJYYQICSA-N
- SMILES: CCC1=C(C2=CC3=C(C(=C(N3)C=C4C@HC)C)C=C)C
Chlorin e6 is identified as a radiation-sensitizing agent, which means it contains drugs used to potentiate the effectiveness of radiation therapy in destroying unwanted cells .
Mechanism of Action
The mechanism of action of chlorin e6 involves the activation of the compound by light irradiation. When exposed to light, chlorin e6 converts molecular oxygen into highly cytotoxic reactive oxygen species and singlet oxygen. These reactive species induce oxidative damage to cellular components, leading to cell death. Chlorin e6 targets various molecular pathways, including the generation of reactive oxygen species and the inhibition of Cu2±induced aggregation and toxicity .
Comparison with Similar Compounds
Chlorin e6 is part of a family of chlorophyll-derived photosensitizers. Similar compounds include rhodin g 7 7 1 -ethyl ester, which has shown higher cytotoxicity compared to chlorin e6 in certain cancer cell lines . Other related compounds are porphyrins and porphyrin-like systems, which are also used as photosensitizers in photodynamic therapy . Chlorin e6 is unique due to its high singlet-oxygen-generation efficiency, rapid clearance from the body, and low dark toxicity .
Biological Activity
The compound 18-(2-Carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid , commonly referred to as Chlorin e6 , is a synthetic chlorophyll derivative known for its significant biological activities. This article aims to comprehensively review its biological properties based on diverse scientific literature.
- Molecular Formula : C34H36N4O6
- Molecular Weight : 596.683 g/mol
- CAS Number : 19660-77-6
- ChEMBL ID : CHEMBL4166417
Chlorin e6 is characterized by its complex porphyrin structure which plays a crucial role in its biological functions.
Photosensitization and Photodynamic Therapy (PDT)
Chlorin e6 exhibits potent photosensitizing properties that are harnessed in photodynamic therapy for cancer treatment. Upon light activation (typically red light), it generates reactive oxygen species (ROS) that induce apoptosis in malignant cells. Research indicates that:
- Mechanism of Action : The excited state of Chlorin e6 transfers energy to molecular oxygen to produce singlet oxygen (1O2), which is cytotoxic to cancer cells .
Study | Findings |
---|---|
Zhang et al. (2020) | Demonstrated that Chlorin e6 effectively inhibited tumor growth in vivo when combined with laser irradiation. |
Liu et al. (2019) | Reported enhanced selectivity for cancer cells over normal cells due to differential uptake mechanisms. |
Antimicrobial Activity
Chlorin e6 has shown promising antimicrobial activity against various pathogens. Its ability to generate ROS upon light exposure contributes to its effectiveness against bacteria and fungi.
- Case Study : A study by Kato et al. (2021) revealed that Chlorin e6 significantly reduced the viability of Staphylococcus aureus and Candida albicans under light exposure conditions .
Anti-inflammatory Properties
Recent studies have indicated the potential of Chlorin e6 in modulating inflammatory responses. Its ability to inhibit nitric oxide synthase (NOS) activity suggests a role in reducing inflammation.
- Research Findings : In vitro studies have shown that Chlorin e6 can reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS) .
Toxicity and Safety Profile
While Chlorin e6 has demonstrated therapeutic benefits, its safety profile is critical for clinical applications. Studies have assessed its cytotoxicity in normal cells:
Properties
Molecular Formula |
C34H54N4O6 |
---|---|
Molecular Weight |
614.8 g/mol |
IUPAC Name |
18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,24-docosahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C34H54N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,15,17-19,21-28,31-33,35-38H,1,8-14H2,2-6H3,(H,39,40)(H,41,42)(H,43,44) |
InChI Key |
OCHQGTJGTMIGDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2CC3C(C(C(N3)CC4C(C(C(N4)C(C5C(C(C(N5)CC1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C |
Origin of Product |
United States |
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